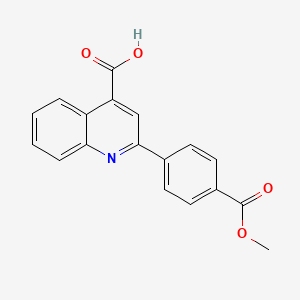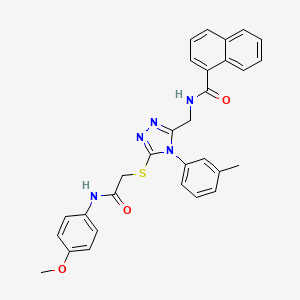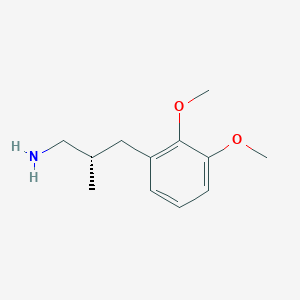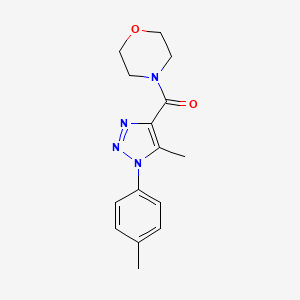
2-(4-(甲氧羰基)苯基)喹啉-4-羧酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-(Methoxycarbonyl)phenyl)quinoline-4-carboxylic acid is a quinoline derivative with a methoxycarbonyl group attached to the phenyl ring and a carboxylic acid group at the quinoline ring
科学研究应用
2-(4-(Methoxycarbonyl)phenyl)quinoline-4-carboxylic acid has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a histone deacetylase inhibitor, which could have applications in cancer treatment.
Synthetic Organic Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives with potential biological activities.
Industrial Chemistry: The compound’s derivatives are used in the development of new materials and catalysts.
作用机制
Target of Action
Quinoline derivatives have been reported to exhibit a wide range of biological activities, including antimalarial, anticancer, and antimicrobial effects . The specific targets can vary depending on the exact structure of the quinoline derivative.
Mode of Action
For instance, some quinoline derivatives can inhibit enzymes, disrupt cell membranes, or interfere with DNA replication .
Biochemical Pathways
Given the broad range of biological activities associated with quinoline derivatives, it is likely that multiple pathways could be affected .
Pharmacokinetics
It is known that the lipophilicity of a compound can influence its pharmacokinetic properties . For instance, compounds with higher lipophilicity often display higher activity .
Result of Action
Given the broad range of biological activities associated with quinoline derivatives, it is likely that this compound could have multiple effects at the molecular and cellular level .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-(4-(Methoxycarbonyl)phenyl)quinoline-4-carboxylic acid. For instance, the pH of the environment can affect the ionization state of the compound, which in turn can influence its absorption and distribution . Additionally, temperature and humidity can affect the stability of the compound .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(Methoxycarbonyl)phenyl)quinoline-4-carboxylic acid typically involves the reaction of 4-methoxycarbonylbenzaldehyde with aniline derivatives under acidic conditions to form the corresponding Schiff base. This intermediate is then cyclized to form the quinoline ring system. The reaction conditions often include the use of catalysts such as molecular iodine or montmorillonite K-10, which facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound may involve the use of green chemistry principles, such as solvent-free conditions, microwave-assisted synthesis, or the use of recyclable catalysts. These methods aim to reduce the environmental impact and improve the efficiency of the synthesis .
化学反应分析
Types of Reactions
2-(4-(Methoxycarbonyl)phenyl)quinoline-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often require the use of Lewis acids or other catalysts.
Major Products Formed
The major products formed from these reactions include quinoline N-oxides, reduced quinoline derivatives, and various substituted quinoline compounds .
相似化合物的比较
Similar Compounds
2-Phenylquinoline-4-carboxylic acid: Similar in structure but lacks the methoxycarbonyl group.
4-Hydroxy-2-quinolones: These compounds have a hydroxyl group instead of a methoxycarbonyl group.
Methyl 2-phenylquinoline-4-carboxylate: Similar but with a methyl ester group instead of a carboxylic acid group
Uniqueness
2-(4-(Methoxycarbonyl)phenyl)quinoline-4-carboxylic acid is unique due to the presence of both the methoxycarbonyl group and the carboxylic acid group, which can influence its chemical reactivity and biological activity.
属性
IUPAC Name |
2-(4-methoxycarbonylphenyl)quinoline-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13NO4/c1-23-18(22)12-8-6-11(7-9-12)16-10-14(17(20)21)13-4-2-3-5-15(13)19-16/h2-10H,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWPULIGMKXOIPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2,3-dimethoxy-N-(3-methyl-1-(4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)benzamide](/img/structure/B2442013.png)
![2-[1-[(E)-2-(4-Chlorophenyl)ethenyl]sulfonylpyrrolidin-3-yl]pyrazine](/img/structure/B2442014.png)
![5-{1-[(1-methyl-1H-indazol-3-yl)carbonyl]piperidin-4-yl}-4-(4-methylphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2442015.png)

![1-[2-(4-Nitrophenyl)-1,3-thiazol-5-yl]propan-2-one](/img/structure/B2442020.png)

![1-(p-Tolyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diol](/img/structure/B2442023.png)
![1'-(2,6-difluorobenzoyl)-3H-spiro[2-benzofuran-1,4'-piperidine]-3-one](/img/structure/B2442024.png)


![ethyl 5-{[(2E)-4-ethoxy-4-oxobut-2-en-1-yl]oxy}-2-phenyl-1-benzofuran-3-carboxylate](/img/structure/B2442030.png)
![1-[(E)-2-Phenylethenyl]sulfonyl-2,3-dihydroindole-2-carboxylic acid](/img/structure/B2442031.png)
![METHYL (2S)-2-({[(1,3-BENZODIOXOL-5-YLMETHYL)AMINO]CARBONYL}AMINO)-3-METHYLBUTANOATE](/img/structure/B2442034.png)

